

comparative study of the pharmacokinetics of DW-116 and rifloxacin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 116

Cat. No.: B15140599

[Get Quote](#)

A Comparative Pharmacokinetic Profile: DW-116 versus Rifloxacin

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the novel fluoroquinolone DW-116 and the established antibiotic rifloxacin. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct head-to-head human clinical trial data is limited, this guide synthesizes available information to draw meaningful comparisons.

Executive Summary

DW-116, a new synthetic fluoroquinolone, demonstrates a promising pharmacokinetic profile characterized by high maximum plasma concentrations and a large area under the concentration-time curve, suggesting the potential for once-daily dosing.[1] In preclinical models, DW-116 exhibited superior in-vivo activity against both Gram-positive and Gram-negative bacteria compared to rifloxacin, a phenomenon attributed to its favorable pharmacokinetic properties despite weaker in-vitro activity.[1][2] Rifloxacin is a long-acting fluoroquinolone with a notable characteristic of high and prolonged biliary concentrations.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for DW-116 and rufloxacin derived from studies in both humans and rats.

Table 1: Pharmacokinetic Parameters of DW-116 in Healthy Human Subjects (Single Oral Dose)

| Dose | C _{max} (mg/L) | T _{max} (h) | t _{1/2} (h) | AUC (mg·h/L) | Renal Clearance (mL/min) |
|--------|-------------------------|----------------------|----------------------|--------------|--------------------------|
| 100 mg | 1.19 | 1 - 5 | 11.37 - 24.89 | - | ~30 |
| 200 mg | - | 0.9 - 2.7 | 16 - 22 | - | - |
| 300 mg | - | - | - | - | - |
| 400 mg | - | 0.9 - 2.7 | 16 - 22 | - | - |
| 600 mg | - | 0.9 - 2.7 | 16 - 22 | - | - |
| 800 mg | 8.73 | 1 - 5 | 11.37 - 24.89 | - | ~30 |

Data sourced from multiple studies; ranges are provided where applicable.[\[1\]](#)[\[4\]](#)

Table 2: Pharmacokinetic Parameters of Rufloxacin in Healthy Human Subjects (Single Oral Dose)

| Dose | C _{max} (µg/mL) | T _{max} (h) | t _{1/2} (h) | Plasma Clearance (mL/min) |
|--------|--------------------------|----------------------|----------------------|---------------------------|
| 400 mg | 4.05 ± 1.38 | 4.2 ± 3.0 | 45.1 ± 13.5 | 31.3 ± 10.5 |
| 400 mg | - | - | 30 ± 3 | - |

Data presented as mean ± standard deviation where available. Data sourced from separate studies.[\[3\]](#)[\[5\]](#)

Table 3: Comparative Pharmacokinetics of DW-116 and Rifaximin in Rats (20 mg/kg Oral Dose)

| Drug | Bioavailability (%) | Mean Residence Time (h) |
|-----------|---------------------|-------------------------|
| DW-116 | 99.0 | Longer than rifaximin |
| Rifaximin | 84.9 | Shorter than DW-116 |

This table highlights the direct comparison in a preclinical model.[\[6\]](#)

Experimental Protocols

A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.

DW-116 Human Pharmacokinetic Study

- Study Design: A study was conducted on healthy male subjects who received single oral doses of DW-116.[\[1\]](#) Another study involved oral administration of 200, 400, and 600 mg of DW-116 to human subjects as part of a phase I trial.[\[4\]](#)
- Sample Collection: Blood samples were collected at various time points following drug administration.[\[1\]](#)[\[4\]](#)
- Analytical Method: Plasma concentrations of DW-116 were determined using high-performance liquid chromatography (HPLC).[\[4\]](#)
- Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including C_{max}, T_{max}, half-life (t_{1/2}), and area under the curve (AUC).[\[4\]](#)

Rifaximin Human Pharmacokinetic Study

- Study Design: Healthy subjects and patients with varying degrees of renal function received a single oral 400 mg dose of rifaximin.[\[5\]](#) In another study, plasma, bile, and urine samples were collected over 72 hours after drug administration.[\[3\]](#)

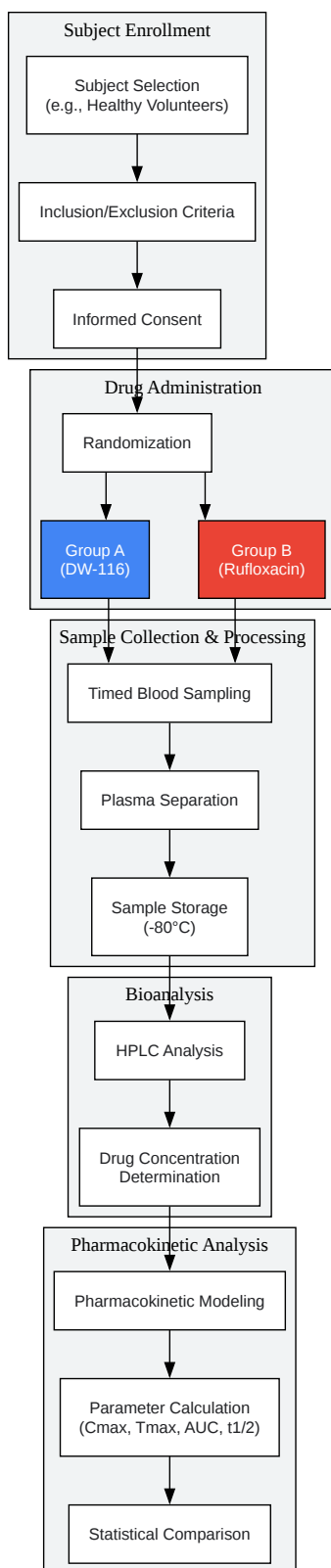
- Sample Collection: Plasma and urine samples were collected at specified intervals.[\[5\]](#)
- Analytical Method: Rufloxacin concentrations in plasma and urine were measured by HPLC. [\[3\]](#)[\[5\]](#)
- Pharmacokinetic Analysis: A two-compartment model was used to calculate the pharmacokinetic parameters of rufloxacin.[\[5\]](#)

Comparative Pharmacokinetic Study in Rats

- Study Design: Rats were administered either DW-116 (4, 20, or 200 mg/kg) or rufloxacin (20 mg/kg) intravenously or orally.[\[6\]](#)
- Sample Collection: Blood samples were collected at various time points.[\[6\]](#)
- Analytical Method: Plasma concentrations of the quinolones were determined by an HPLC assay.[\[6\]](#)
- Pharmacokinetic Analysis: Model-independent methods were used to calculate systemic clearance and steady-state volume of distribution. Bioavailability was determined by comparing AUC values after oral and intravenous administration.[\[6\]](#)

Visualizations

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.



[Click to download full resolution via product page](#)

Caption: Workflow for a comparative pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. In-vitro and in-vivo activities of DW-116, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and urinary excretion of DW116, a new fluoroquinolone antibacterial agent, in humans as a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rifloxacin in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative study of the pharmacokinetics of DW-116 and rifloxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140599#comparative-study-of-the-pharmacokinetics-of-dw-116-and-rifloxacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com